Fasudil
Overview
Description
Fasudil is a potent Rho-kinase inhibitor and vasodilator. It has been used for the treatment of cerebral vasospasm, which is often due to subarachnoid hemorrhage, as well as to improve cognitive decline seen in stroke patients . This compound has also been found to be effective for the treatment of pulmonary hypertension . It has been approved for use in Japan and China since 1995 .
Mechanism of Action
Target of Action
Fasudil primarily targets Rho-associated protein kinases (ROCKs) . These kinases play a crucial role in various biological processes, including smooth muscle contraction, cell adhesion, and cell growth . This compound inhibits the function of ROCK1 and ROCK2 .
Mode of Action
This compound acts as a selective inhibitor of ROCKs . It inhibits ROCK-induced vasoconstriction by decreasing the activity of myosin light chain (MLC) phosphatase, thus enhancing vascular smooth muscle contraction . This compound also inhibits the function of Th1 and Th17 cells and M1 macrophages/microglia, while increasing the expression of regulatory T cells and M2 macrophages/microglia .
Biochemical Pathways
This compound affects several biochemical pathways. It promotes the proliferation and migration of endogenous neural stem cells (NSCs) and contributes to the shift of microglia into the M2 phenotype . This compound also inhibits the activation and aggregation of microglia and astrocytes, displays strong anti-inflammatory and antioxidant effects, induces more neurotrophic factor NT-3, and affects the dynamic homeostasis of NMDA and AMPA receptors .
Pharmacokinetics
This compound’s pharmacokinetic properties include its metabolites and elimination half-life. Its primary metabolite is Hydroxythis compound . The elimination half-life of this compound is approximately 0.76 hours, while the active metabolite Hydroxythis compound has a half-life of about 4.66 hours .
Result of Action
This compound exerts various molecular and cellular effects. It has been shown to restore cognitive function, restrain oxidative stress, and reduce neuronal apoptosis in the hippocampus, probably by inhibiting ROCK/MAPK and activating Nrf2 signaling pathways . This compound also promotes the apoptosis and inhibits the proliferation of hepatic stellate cells by decreasing α-SMA and TGF-β1 .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, in animal models of myocardial ischemia/reperfusion (I/R) injury, this compound has shown cardioprotective function through multiple signaling pathways . It improves coronary vasodilation, inhibits apoptosis and oxidative stress, relieves inflammation, and reduces endoplasmic reticulum stress and metabolism .
Biochemical Analysis
Biochemical Properties
Fasudil interacts with several enzymes and proteins. It is a selective inhibitor of Rho-associated protein kinase 1 and 2 . These kinases play an important role in mediating vasoconstriction and vascular remodeling in the pathogenesis of pulmonary hypertension .
Cellular Effects
This compound has various effects on different types of cells and cellular processes. It has been shown to promote glucose uptake, enhance cell viability, and inhibit insulin-mediated cell apoptosis . This compound also decreases the expression of pro-inflammatory cytokines interleukin-6 (IL-6) and monocyte chenotactic protein-1 (MCP-1), and reduces the levels of reactive oxygen species (ROS) and malondialdehyde (MDA) .
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. It inhibits Rho-associated protein kinases, which are enzymes that play an important role in mediating vasoconstriction and vascular remodeling . By inhibiting these kinases, this compound can decrease the activity of myosin light chain (MLC) phosphatase, thus enhancing vascular smooth muscle contraction .
Temporal Effects in Laboratory Settings
This compound has shown to increase cellular impedance and enhance barrier properties in a concentration-dependent manner, as measured by an increased transendothelial electrical resistance (TEER) and decreased permeability . These effects were observed after oxygen-glucose deprivation/reoxygenation exposure in mono- and co-culture models .
Dosage Effects in Animal Models
In animal models of Alzheimer’s disease, high-dose this compound (10mg/kg) improved cognition, decreased hippocampal neuron death, and decreased inflammatory markers in the hippocampus . In another study, this compound was shown to increase motor neuron survival and inhibit axonal degeneration, leading to better motor function and survival .
Metabolic Pathways
This compound is involved in several metabolic pathways. It has been shown to increase the expression of endothelial nitric oxide synthase (eNOS), which mediates the production of the vasodilator nitric oxide (NO) . By increasing eNOS expression, this compound contributes to an increase of NO level to enhance vasodilation .
Subcellular Localization
It has been shown that this compound can bind to tyrosine residues Y133 and Y136 in the C-terminal region of α-Synuclein . This suggests that this compound may interact with intrinsically disordered proteins within the cell .
Preparation Methods
The synthesis of fasudil hydrochloride involves several steps. One method starts with 5-isoquinoline sulfoacid as the raw material, which is refluxed in thionyl chloride to obtain 5-isoquinoline sulfonyl chloride hydrochloride. This is then dissolved in dichloromethane and neutralized. The organic phase is washed, dried, and filtered to obtain a dichloromethane solution of 5-isoquinoline sulfonyl chloride. This solution reacts with high purity piperazine in the presence of other alkaline reagents. The reaction solution is washed with hydrochloric acid aqueous solution and sodium hydroxide aqueous solution, and the washing solution is extracted with dichloromethane. The organic phases are combined, washed, dried, and filtered, and then saturated hydrogen chloride ethanol solution is added dropwise to separate out the crude product of this compound hydrochloride. The crude product is recrystallized with ethanol aqueous solution to obtain this compound hydrochloride .
Chemical Reactions Analysis
Fasudil undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include thionyl chloride for the formation of sulfonyl chloride, and piperazine for the formation of the final product. Major products formed from these reactions include this compound hydrochloride and its impurities .
Scientific Research Applications
Fasudil has a wide range of scientific research applications. In medicine, it is used for the treatment of cerebral vasospasm, pulmonary hypertension, and cognitive decline in stroke patients . It has also shown promise in the treatment of neurodegenerative diseases such as amyotrophic lateral sclerosis, Parkinson’s disease, and dementia . In biology, this compound has been used to study the role of Rho-kinase in various cellular processes, including smooth muscle contraction, cell adhesion, and cell growth . In chemistry, this compound is used as a tool to study the effects of Rho-kinase inhibition on various biochemical pathways .
Comparison with Similar Compounds
Fasudil is similar to other Rho-kinase inhibitors such as Y-27632 and H-1152. this compound is unique in its ability to improve cognitive function in animal models of neurodegenerative diseases . Other similar compounds include hydroxythis compound, which is a metabolite of this compound and has similar Rho-kinase inhibitory activity . This compound has also been shown to have anti-inflammatory and antioxidant effects, which are not seen with other Rho-kinase inhibitors .
Properties
IUPAC Name |
5-(1,4-diazepan-1-ylsulfonyl)isoquinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2S/c18-20(19,17-9-2-6-15-8-10-17)14-4-1-3-12-11-16-7-5-13(12)14/h1,3-5,7,11,15H,2,6,8-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGOGFTYYXHNFQH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)S(=O)(=O)C2=CC=CC3=C2C=CN=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4048569 | |
Record name | Fasudil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4048569 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
103745-39-7 | |
Record name | Fasudil | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=103745-39-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Fasudil [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103745397 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Fasudil | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB08162 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Fasudil | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759827 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Fasudil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4048569 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-(1,4-diazepane-1-sulfonyl)isoquinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | FASUDIL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q0CH43PGXS | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Fasudil primarily targets Rho-associated protein kinase (ROCK), specifically inhibiting both ROCK1 and ROCK2 isoforms. [, , , , , ]
A: this compound acts as a competitive inhibitor of ROCK, blocking the ATP binding site of the kinase domain, thus preventing the phosphorylation of downstream substrates. [, ]
ANone: ROCK inhibition by this compound leads to a variety of downstream effects including:
- Vasodilation: this compound promotes vasodilation by inhibiting ROCK-mediated phosphorylation of myosin light chain phosphatase (MLCP). This leads to increased MLCP activity, dephosphorylation of myosin light chain (MLC), and ultimately, smooth muscle relaxation. [, , , ]
- Anti-apoptotic Effects: this compound has been shown to exert anti-apoptotic effects by modulating the Bax/Bcl-2 ratio and reducing the expression of caspase-3. [, , ]
- Anti-inflammatory Effects: Studies indicate that this compound can decrease the production of inflammatory cytokines, such as TNF-α, IL-1β, and IL-6. [, ]
- Neuroprotective Effects: this compound exhibits neuroprotective properties by inhibiting neuronal apoptosis, reducing glial scar formation, and potentially enhancing axonal regeneration. [, , , ]
A: this compound has a molecular formula of C14H17N3O2S·HCl and a molecular weight of 331.84 g/mol. []
A: While specific spectroscopic data is not provided in these papers, this compound's structure has been confirmed using various analytical techniques. [, ]
ANone: this compound has been investigated in various disease models and therapeutic contexts, including:
- Cerebral Vasospasm: Studies have demonstrated the effectiveness of this compound in reducing cerebral vasospasm after subarachnoid hemorrhage. [, , ]
- Pulmonary Arterial Hypertension: this compound has shown potential in preclinical models for treating pulmonary arterial hypertension by relaxing pulmonary artery smooth muscle cells. [, ]
- Acute Kidney Injury: Research suggests that this compound can protect against acute kidney injury induced by ischemia/reperfusion or rhabdomyolysis. [, ]
- Cancer: this compound has demonstrated anti-tumor effects in various cancer models, including ovarian cancer, head and neck squamous cell carcinoma, and oesophageal squamous cell carcinoma. [, , ]
A: this compound is not known to possess catalytic properties. Its primary mechanism of action is through competitive inhibition of the ROCK enzyme. []
ANone: While not explicitly detailed in these papers, computational methods like molecular docking and QSAR could be valuable for studying this compound's interaction with ROCK and exploring structural modifications for enhanced potency and selectivity.
A: One study explored the use of peptide-conjugated liposomes for targeted and localized delivery of this compound to the lungs for the treatment of pulmonary arterial hypertension. [] Further research is needed to develop optimal formulations that improve this compound's pharmacokinetic properties and enhance its therapeutic potential.
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